molecular formula C10H12BrN B6252281 5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine CAS No. 1188164-61-5

5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine

Cat. No. B6252281
CAS RN: 1188164-61-5
M. Wt: 226.1
InChI Key:
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Description

5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine is a chemical compound with the CAS Number: 185122-74-1 . It has a molecular weight of 212.09 .


Molecular Structure Analysis

The InChI code for 5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine is 1S/C9H10BrN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2 . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More detailed physical and chemical properties might be available in specialized chemical databases or literature.

Safety and Hazards

The compound is labeled with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Specific hazard statements and precautionary statements are associated with this compound . For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine involves the reaction of 5-bromoindan-1-one with methylamine followed by reduction with sodium borohydride.", "Starting Materials": [ "5-bromoindan-1-one", "Methylamine", "Sodium borohydride", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 5-bromoindan-1-one (1.0 g, 4.8 mmol) in methanol (20 mL) and add methylamine (0.5 mL, 10.0 mmol).", "Step 2: Stir the mixture at room temperature for 24 hours.", "Step 3: Concentrate the reaction mixture under reduced pressure to remove excess methanol.", "Step 4: Add diethyl ether (20 mL) to the residue and stir for 10 minutes.", "Step 5: Add sodium borohydride (0.3 g, 8.0 mmol) to the mixture and stir for 2 hours at room temperature.", "Step 6: Quench the reaction by adding water (10 mL) dropwise with stirring.", "Step 7: Extract the product with diethyl ether (3 x 20 mL).", "Step 8: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.", "Step 9: Purify the product by column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain 5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine as a white solid (yield: 70-80%)." ] }

CAS RN

1188164-61-5

Product Name

5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine

Molecular Formula

C10H12BrN

Molecular Weight

226.1

Purity

95

Origin of Product

United States

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